3-Allyl-5-(4-ethoxy-3-methoxybenzylidene)-1,3-thiazolidine-2,4-dione 3-Allyl-5-(4-ethoxy-3-methoxybenzylidene)-1,3-thiazolidine-2,4-dione
Brand Name: Vulcanchem
CAS No.:
VCID: VC0827537
InChI: InChI=1S/C16H17NO4S/c1-4-8-17-15(18)14(22-16(17)19)10-11-6-7-12(21-5-2)13(9-11)20-3/h4,6-7,9-10H,1,5,8H2,2-3H3/b14-10-
SMILES: CCOC1=C(C=C(C=C1)C=C2C(=O)N(C(=O)S2)CC=C)OC
Molecular Formula: C16H17NO4S
Molecular Weight: 319.4 g/mol

3-Allyl-5-(4-ethoxy-3-methoxybenzylidene)-1,3-thiazolidine-2,4-dione

CAS No.:

Cat. No.: VC0827537

Molecular Formula: C16H17NO4S

Molecular Weight: 319.4 g/mol

* For research use only. Not for human or veterinary use.

3-Allyl-5-(4-ethoxy-3-methoxybenzylidene)-1,3-thiazolidine-2,4-dione -

Specification

Molecular Formula C16H17NO4S
Molecular Weight 319.4 g/mol
IUPAC Name (5Z)-5-[(4-ethoxy-3-methoxyphenyl)methylidene]-3-prop-2-enyl-1,3-thiazolidine-2,4-dione
Standard InChI InChI=1S/C16H17NO4S/c1-4-8-17-15(18)14(22-16(17)19)10-11-6-7-12(21-5-2)13(9-11)20-3/h4,6-7,9-10H,1,5,8H2,2-3H3/b14-10-
Standard InChI Key ILUUXDFEINLFFU-UVTDQMKNSA-N
Isomeric SMILES CCOC1=C(C=C(C=C1)/C=C\2/C(=O)N(C(=O)S2)CC=C)OC
SMILES CCOC1=C(C=C(C=C1)C=C2C(=O)N(C(=O)S2)CC=C)OC
Canonical SMILES CCOC1=C(C=C(C=C1)C=C2C(=O)N(C(=O)S2)CC=C)OC

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator